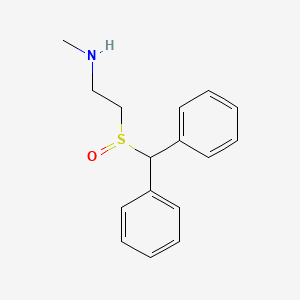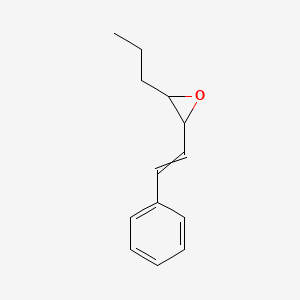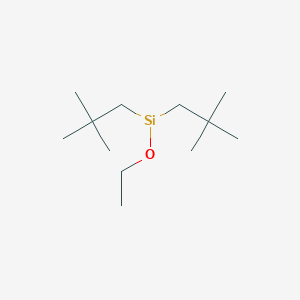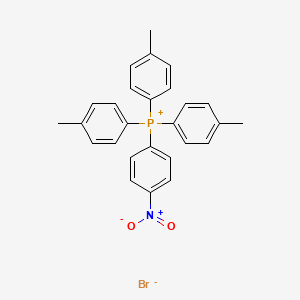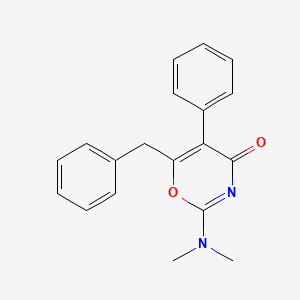![molecular formula C11H21NO2 B14381113 N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine CAS No. 89849-60-5](/img/structure/B14381113.png)
N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C12H23NO2 It is known for its unique structure, which includes a methoxyethyl group and a methylheptenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine typically involves the reaction of 3-(2-methoxyethyl)-6-methylhept-5-en-2-one with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations
Mechanism of Action
The mechanism of action of N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. It also interacts with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-methylhept-5-en-3-ylidene)hydroxylamine
- N-(5-methylhex-4-en-3-ylidene)hydroxylamine
- N-(7-methyloct-6-en-3-ylidene)hydroxylamine
Uniqueness
N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine stands out due to its methoxyethyl group, which imparts unique chemical properties and reactivity. This structural feature enhances its solubility and stability, making it more versatile in various applications compared to its analogs .
Properties
CAS No. |
89849-60-5 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylhept-5-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H21NO2/c1-9(2)5-6-11(7-8-14-4)10(3)12-13/h5,11,13H,6-8H2,1-4H3 |
InChI Key |
VRVSKVOWNDFDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC(CCOC)C(=NO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
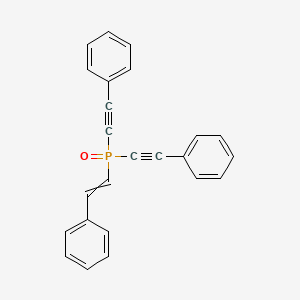
![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)
